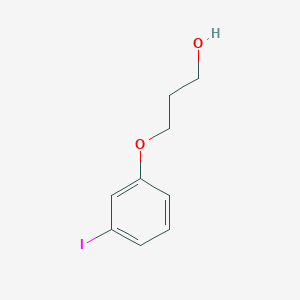

3-(3-Iodophenoxy)propan-1-ol

描述

3-(3-Iodophenoxy)propan-1-ol is a halogenated aromatic compound with the molecular formula C₉H₁₁IO₂ and a molecular weight of 290.09 g/mol. Its structure consists of a propanol backbone (a three-carbon chain with a hydroxyl group at the first carbon) substituted at the third carbon with a phenoxy group bearing an iodine atom at the meta position. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ether groups, and enhanced stability from the iodine's polarizability.

The compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its iodine substituent makes it a valuable precursor for further functionalization via halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) .

属性

IUPAC Name |

3-(3-iodophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKPJADCGPKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

3-(3-Iodophenoxy)propan-1-ol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is used in the study of iodine metabolism and its biological effects.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-(3-Iodophenoxy)propan-1-ol exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxypropanols

3-(3-Chlorophenoxy)propan-1-ol (CAS 57264-55-8)

- Structure : Chlorine replaces iodine at the meta position.

- Molecular Weight : 186.64 g/mol.

- Key Differences :

- Chlorine’s higher electronegativity but lower polarizability compared to iodine reduces its leaving-group ability in nucleophilic substitutions.

- Lower molecular weight and smaller atomic radius may enhance solubility in polar solvents.

- Applications : Intermediate in agrochemicals or pharmaceuticals where halogen reactivity is tailored for specific pathways .

3-(3,5-Difluoro-4-iodophenoxy)propan-1-ol (CAS 1612287-33-8)

- Structure : Contains two fluorine atoms at positions 3 and 5 and an iodine at position 4 on the phenyl ring.

- Molecular Weight : 314.07 g/mol.

- Key Differences :

- Applications: Potential use in radiopharmaceuticals or as a fluorinated probe in imaging studies.

3-(4-Iodophenyl)propan-1-ol (CAS 60075-78-7)

Trifluoromethyl and Difluoromethyl Derivatives

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)

- Structure: Trifluoromethyl (-CF₃) group replaces iodine; propanol chain includes a methyl branch.

- Molecular Weight : 248.20 g/mol.

- Key Differences :

- Applications : Investigated as a CFTR potentiator for cystic fibrosis treatment.

3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)

- Structure : Difluoromethyl (-CHF₂) substituent at the meta position.

- Molecular Weight : 186.20 g/mol.

- Key Differences :

- Applications : Building block for fluorinated bioactive molecules.

Amino and Heterocyclic Derivatives

3-(2,5-Diaminophenyl)propan-1-ol Dihydrochloride (CAS 73793-79-0)

- Structure: Amino groups replace iodine at positions 2 and 5.

- Molecular Weight : 237.12 g/mol (free base).

- Key Differences: Amino groups enable hydrogen bonding, increasing solubility in aqueous media.

3-[(2-Substituted Cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives

- Structure: Complex heterocyclic systems fused to the propanol backbone.

- Key Differences: Thiophene and pyrimidine rings introduce π-π stacking interactions, enhancing binding to biological targets. Demonstrated cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines .

Fragrance and Industrial Compounds

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure: Dimethyl branches on the propanol chain; meta-tolyl (methylphenyl) substituent.

- Molecular Weight : 192.30 g/mol.

- Key Differences :

Research Findings and Implications

- Halogen Effects : Iodine’s polarizability enhances its utility in cross-coupling reactions, whereas chlorine and fluorine offer tailored electronic effects for specific reactivities.

- Biological Activity : Trifluoromethyl and heterocyclic derivatives show promise in drug discovery due to enhanced metabolic stability and target affinity.

- Regulatory Considerations : Fragrance and cosmetic derivatives require adherence to safety standards (e.g., IFRA, SCCS) to mitigate sensitization risks .

生物活性

Overview

3-(3-Iodophenoxy)propan-1-ol is an organic compound notable for its unique structure, featuring an iodine atom attached to a phenoxy group linked to a propanol chain. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C9H11IO2

- Molecular Weight : 292.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its iodine content enhances its reactivity compared to similar compounds, which may contribute to its unique biological effects.

Target Receptors

- β-Adrenoceptors : Studies indicate that this compound may bind to β-adrenoceptors, influencing heart function by modulating signaling pathways associated with these receptors.

- Serotonin and Dopamine Receptors : Similar compounds have shown affinity for serotonin (5-HT2) and dopamine (D2) receptors, suggesting potential applications in neuropharmacology .

Antimicrobial Properties

Research has indicated that iodine-containing compounds often exhibit significant antimicrobial properties. The presence of iodine can disrupt microbial cell membranes and inhibit enzymatic activity, leading to cell death. Specific studies on this compound have demonstrated its effectiveness against various bacterial strains, although quantitative data is still emerging.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to influence cell signaling pathways could play a role in inhibiting tumor growth or inducing apoptosis in cancer cells. Further studies are required to elucidate the precise mechanisms and efficacy against specific cancer types.

Synthetic Routes

The synthesis of this compound typically involves the nucleophilic substitution of 3-iodophenol with 1,3-propanediol in the presence of a base like potassium carbonate (K2CO3). This reaction is usually performed under elevated temperatures with a catalyst such as tetrabutylammonium bromide (TBAB).

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。